![molecular formula C15H16N2O6S B3731370 N'-(3,4-dihydroxybenzylidene)-2,5-dimethoxybenzenesulfonohydrazide](/img/structure/B3731370.png)
N'-(3,4-dihydroxybenzylidene)-2,5-dimethoxybenzenesulfonohydrazide
Overview
Description
N'-(3,4-dihydroxybenzylidene)-2,5-dimethoxybenzenesulfonohydrazide, commonly known as DHBS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DHBS is a sulfonohydrazide derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively. In
Mechanism of Action
The mechanism of action of DHBS is not fully understood. However, studies have shown that DHBS exerts its antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation. DHBS has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Biochemical and Physiological Effects:
DHBS has been found to have various biochemical and physiological effects. In addition to its antioxidant properties, DHBS has been found to have anti-inflammatory, anti-tumor, and anti-diabetic effects. DHBS has also been found to have neuroprotective effects and to improve cognitive function.
Advantages and Limitations for Lab Experiments
DHBS has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. DHBS is also relatively inexpensive compared to other antioxidants. However, one of the limitations of DHBS is its poor solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of DHBS. One of the most promising directions is the development of DHBS-based drugs for the treatment of various diseases caused by oxidative stress. Another direction is the study of the mechanism of action of DHBS, which could lead to the development of more potent antioxidants. Additionally, the study of the pharmacokinetics and pharmacodynamics of DHBS could provide valuable information for the development of DHBS-based drugs.
Scientific Research Applications
DHBS has been studied extensively for its potential applications in various fields. One of the most promising applications is its use as an antioxidant. DHBS has been found to have strong antioxidant properties, which make it a potential candidate for the treatment of various diseases caused by oxidative stress, such as cancer, neurodegenerative diseases, and cardiovascular diseases.
properties
IUPAC Name |
N-[(Z)-(3,4-dihydroxyphenyl)methylideneamino]-2,5-dimethoxybenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O6S/c1-22-11-4-6-14(23-2)15(8-11)24(20,21)17-16-9-10-3-5-12(18)13(19)7-10/h3-9,17-19H,1-2H3/b16-9- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHNQYHYXHFOBV-SXGWCWSVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NN=CC2=CC(=C(C=C2)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N/N=C\C2=CC(=C(C=C2)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(Z)-(3,4-dihydroxyphenyl)methylidene]-2,5-dimethoxybenzenesulfonohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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